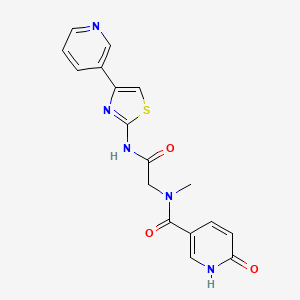
N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 1235614-47-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₃S |
| Molecular Weight | 369.4 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyridine moieties. This compound has shown promising results in inhibiting cancer cell proliferation.
-
Cell Line Studies :
- In vitro assays demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The viability of Caco-2 cells was significantly reduced (39.8% compared to untreated controls), indicating a strong anticancer effect (p < 0.001) .
- Comparative studies with other thiazole derivatives revealed that modifications in the structure could enhance or diminish anticancer activity, suggesting a structure-dependent mechanism .
-
Mechanisms of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Further studies are needed to elucidate the specific pathways involved.
Antimicrobial Activity
The compound's thiazole component is known for its antimicrobial properties. Research indicates that thiazole derivatives often exhibit broad-spectrum antimicrobial activity.
- In Vitro Antimicrobial Assays :
Structure–Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often influenced by their structural features:
- Thiazole Ring : The presence of the thiazole ring is critical for biological activity, as it contributes to the interaction with biological targets.
- Pyridine Substituents : Modifications on the pyridine ring can enhance solubility and bioavailability, impacting overall efficacy .
Case Studies and Research Findings
Several case studies have documented the biological activities of similar compounds:
- Thiazole Derivatives : A series of thiazole derivatives were tested for their anticancer properties, revealing significant activity against various cancer cell lines .
- Enzyme Inhibition : Some analogs demonstrated potent inhibition of carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis, indicating a potential dual action against cancer .
Eigenschaften
IUPAC Name |
N-methyl-6-oxo-N-[2-oxo-2-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-22(16(25)12-4-5-14(23)19-8-12)9-15(24)21-17-20-13(10-26-17)11-3-2-6-18-7-11/h2-8,10H,9H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQAKNYBZKJBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CN=CC=C2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














